2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline ring, makes it a promising candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinylquinazoline with methyl isothiocyanate, followed by cyclization to form the triazoloquinazoline core. The sulfanyl group is then introduced via nucleophilic substitution with a suitable thiol reagent. The final step involves the acylation of the resulting intermediate with oxolan-2-ylmethyl acetamide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes are streamlined to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the triazoloquinazoline core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The triazoloquinazoline core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines: These compounds share a similar triazoloquinazoline core but differ in their substituents, leading to variations in their biological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a different fused ring system but exhibit similar pharmacological properties.
1,2,4-triazolo[4,3-a]quinoxalines: These compounds also contain a triazole ring fused to another heterocycle and are studied for their anticancer activities .
Uniqueness
The uniqueness of 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide lies in its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a versatile compound for various scientific research applications and a potential candidate for drug development.
Properties
IUPAC Name |
2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-11-19-16-13-6-2-3-7-14(13)20-17(22(16)21-11)25-10-15(23)18-9-12-5-4-8-24-12/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFNKZUKGKFRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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